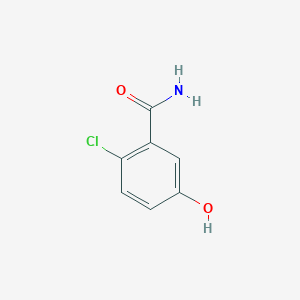

2-Chloro-5-hydroxybenzamide

Description

Structure

3D Structure

Properties

IUPAC Name |

2-chloro-5-hydroxybenzamide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H6ClNO2/c8-6-2-1-4(10)3-5(6)7(9)11/h1-3,10H,(H2,9,11) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZWIJNHPNOWLALN-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C=C1O)C(=O)N)Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H6ClNO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

171.58 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

A Technical Guide to the Predicted Spectroscopic Profile of 2-Chloro-5-hydroxybenzamide

For Researchers, Scientists, and Drug Development Professionals

Authored by: A Senior Application Scientist

Introduction

2-Chloro-5-hydroxybenzamide is a substituted aromatic amide of significant interest in medicinal chemistry and drug development due to its structural motifs, which are present in various biologically active molecules. The presence of a chlorine atom, a hydroxyl group, and a benzamide moiety suggests potential for diverse pharmacological activities. A thorough understanding of its spectroscopic characteristics is paramount for its synthesis, identification, and characterization in research and development settings.

This technical guide presents a detailed, predicted analysis of the Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data for this compound. The predictions are derived from a comparative analysis of experimentally obtained data for structurally similar compounds, including 5-Chloro-2-hydroxybenzamide, 2-Chloro-5-nitrobenzamide, and 2-Chloro-5-hydroxybenzaldehyde.

Chemical Structure and Predicted Spectroscopic Overview

The chemical structure of this compound forms the basis for all spectroscopic predictions.

Figure 1: Chemical structure of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for elucidating the carbon-hydrogen framework of a molecule. The predicted ¹H and ¹³C NMR spectra of this compound are detailed below.

Predicted ¹H NMR Data

The predicted ¹H NMR spectrum is expected to show distinct signals for the aromatic protons, the amide protons, and the hydroxyl proton. The chemical shifts are influenced by the electronic effects of the chloro, hydroxyl, and amide substituents.

| Predicted Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |

| ~9.5 - 10.5 | Singlet (broad) | 1H | OH |

| ~7.5 - 8.5 | Singlet (broad) | 2H | NH₂ |

| ~7.4 | Doublet | 1H | Ar-H |

| ~7.2 | Doublet of doublets | 1H | Ar-H |

| ~7.0 | Doublet | 1H | Ar-H |

Expertise & Experience: The broadness of the OH and NH₂ signals is due to hydrogen bonding and exchange with the solvent. The aromatic protons will exhibit splitting patterns (doublets and a doublet of doublets) due to coupling with neighboring protons. The exact chemical shifts will be solvent-dependent.

Predicted ¹³C NMR Data

The predicted ¹³C NMR spectrum will show seven distinct signals corresponding to the seven carbon atoms in the molecule.

| Predicted Chemical Shift (δ, ppm) | Assignment |

| ~168 | C=O (amide) |

| ~155 | C-OH |

| ~132 | C-Cl |

| ~130 | Ar-C |

| ~125 | Ar-C |

| ~120 | Ar-C |

| ~118 | Ar-C |

Trustworthiness: The prediction of the carbonyl carbon at a downfield shift of ~168 ppm is a reliable indicator of the amide functional group. The carbon attached to the hydroxyl group is also expected to be significantly downfield.

Experimental Protocol for NMR Data Acquisition

-

Sample Preparation: Dissolve approximately 5-10 mg of this compound in a suitable deuterated solvent (e.g., DMSO-d₆, CDCl₃) in an NMR tube.

-

Instrument Setup: Use a standard NMR spectrometer (e.g., 400 MHz or higher).

-

¹H NMR Acquisition:

-

Acquire a one-dimensional ¹H NMR spectrum.

-

Typical parameters: 16-32 scans, relaxation delay of 1-2 seconds.

-

-

¹³C NMR Acquisition:

-

Acquire a one-dimensional proton-decoupled ¹³C NMR spectrum.

-

Typical parameters: 1024-4096 scans, relaxation delay of 2-5 seconds.

-

-

Data Processing: Process the raw data using appropriate software (e.g., MestReNova, TopSpin) by applying Fourier transformation, phase correction, and baseline correction.

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule. The predicted IR spectrum of this compound will show characteristic absorption bands for the O-H, N-H, C=O, and C-Cl bonds.

| Predicted Wavenumber (cm⁻¹) | Vibration | Functional Group |

| 3400 - 3200 (broad) | O-H stretch | Phenolic -OH |

| 3350 and 3180 (two bands) | N-H stretch | Amide (-NH₂) |

| ~1660 | C=O stretch (Amide I) | Amide |

| ~1600 | N-H bend (Amide II) | Amide |

| 1600 - 1450 | C=C stretch | Aromatic ring |

| ~1250 | C-O stretch | Phenol |

| ~750 | C-Cl stretch | Aryl chloride |

Authoritative Grounding: The presence of two distinct N-H stretching bands is characteristic of a primary amide. The broad O-H stretching band is indicative of hydrogen bonding.

Experimental Protocol for IR Data Acquisition

-

Sample Preparation:

-

KBr Pellet: Mix a small amount of the solid sample with dry potassium bromide (KBr) powder and press into a thin pellet.

-

ATR: Place a small amount of the solid sample directly on the diamond crystal of the Attenuated Total Reflectance (ATR) accessory.

-

-

Instrument Setup: Use a Fourier-Transform Infrared (FTIR) spectrometer.

-

Data Acquisition:

-

Collect a background spectrum of the empty sample compartment or the clean ATR crystal.

-

Collect the sample spectrum.

-

Typically, 16-32 scans are co-added to improve the signal-to-noise ratio.

-

-

Data Processing: The software automatically ratios the sample spectrum to the background spectrum to generate the final absorbance or transmittance spectrum.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, which aids in its structural elucidation.

Predicted Mass Spectrum Data

The electron ionization (EI) mass spectrum is predicted to show a molecular ion peak and several characteristic fragment ions.

| Predicted m/z | Interpretation |

| 171/173 | [M]⁺, Molecular ion (isotopic pattern due to ³⁵Cl and ³⁷Cl) |

| 155/157 | [M - NH₂]⁺ |

| 127/129 | [M - NH₂ - CO]⁺ |

| 99 | [M - NH₂ - CO - Cl]⁺ |

| 92 | [C₆H₄O]⁺ |

Expertise & Experience: The presence of a chlorine atom will result in a characteristic M/M+2 isotopic pattern with a ratio of approximately 3:1 for all chlorine-containing fragments. The fragmentation pathway is likely initiated by the loss of the amide group followed by the loss of carbon monoxide.

Predicted Mass Spectrometry Fragmentation Pathway

Figure 2: Predicted fragmentation pathway of this compound.

Experimental Protocol for Mass Spectrometry Data Acquisition

-

Sample Introduction: Introduce a small amount of the sample into the mass spectrometer via a suitable method, such as direct insertion probe (for solids) or after separation by Gas Chromatography (GC-MS) or Liquid Chromatography (LC-MS).

-

Ionization: Use Electron Ionization (EI) at 70 eV for fragmentation analysis.

-

Mass Analysis: Scan a mass range appropriate for the expected molecular weight (e.g., m/z 40-300).

-

Detection: The ions are detected, and their abundance is plotted against their m/z ratio to generate the mass spectrum.

Conclusion

This guide provides a detailed, predicted spectroscopic profile of this compound based on established principles and comparative analysis of related compounds. While these predictions offer a robust framework for the identification and characterization of this molecule, experimental verification is essential. The provided protocols outline the standard methodologies for acquiring the necessary experimental data. This information serves as a valuable resource for researchers engaged in the synthesis, purification, and analysis of this compound and its derivatives.

References

Navigating the Solubility Landscape of 2-Chloro-5-hydroxybenzamide: A Technical Guide for Researchers

An In-depth Guide for Scientists and Drug Development Professionals on the Solubility Characteristics of 2-Chloro-5-hydroxybenzamide

Introduction: The Critical Role of Solubility in the Application of this compound

This compound, a halogenated derivative of salicylamide, is a compound of interest in medicinal chemistry and materials science. Its utility in these fields is fundamentally linked to its solubility, a critical physicochemical property that governs its behavior in various systems. For researchers, scientists, and drug development professionals, a comprehensive understanding of the solubility of this compound in different solvents is paramount for a range of applications, from designing synthetic routes and purification strategies to formulating therapeutic agents and fabricating advanced materials.

This technical guide provides a detailed exploration of the solubility of this compound. In the absence of extensive published experimental data for this specific molecule, this guide leverages established principles of chemical structure and solubility, drawing on data from closely related analogs to provide a robust predictive framework. Furthermore, it outlines a comprehensive, self-validating experimental protocol for researchers to determine the solubility of this compound in their own laboratories, ensuring the generation of reliable and reproducible data.

Physicochemical Properties: The Molecular Basis of Solubility

The solubility of a compound is dictated by its molecular structure and the interplay of intermolecular forces between the solute and the solvent. An analysis of the physicochemical properties of this compound and its structural analogs provides a foundation for understanding its solubility profile.

Table 1: Physicochemical Properties of this compound and Related Compounds

| Compound Name | Molecular Formula | Molecular Weight ( g/mol ) | XLogP3* | Hydrogen Bond Donors | Hydrogen Bond Acceptors |

| This compound | C₇H₆ClNO₂ | 171.58 | 2.4 | 2 | 2 |

| 5-Chloro-2-hydroxybenzoic acid | C₇H₅ClO₃ | 172.56 | 1.8 | 2 | 3 |

| Salicylamide (2-Hydroxybenzamide) | C₇H₇NO₂ | 137.14 | 1.3 | 2 | 2 |

| 2-Hydroxybenzoic acid (Salicylic Acid) | C₇H₆O₃ | 138.12 | 2.3 | 2 | 3 |

*XLogP3 is a computed measure of lipophilicity. A higher value indicates lower water solubility.

The structure of this compound features several key functional groups that influence its solubility:

-

Aromatic Ring: The benzene ring is inherently nonpolar and contributes to the compound's lipophilicity.

-

Hydroxyl (-OH) and Amide (-CONH₂) Groups: These groups are capable of forming hydrogen bonds, which are crucial for solubility in polar protic solvents like water and alcohols. The amide group, in particular, can act as both a hydrogen bond donor and acceptor.

-

Chloro (-Cl) Group: The electronegative chlorine atom introduces a dipole moment and increases the overall molecular weight and size, which can impact solubility. Its presence also contributes to the molecule's lipophilicity.

Based on these features, a qualitative prediction of solubility can be made. The presence of hydrogen-bonding groups suggests some solubility in polar solvents. However, the chlorinated aromatic ring points towards a degree of lipophilicity, which would favor solubility in less polar organic solvents. The XLogP3 value of 2.4 for this compound, which is higher than that of salicylamide, suggests that it is likely to be less soluble in water than its non-chlorinated counterpart.

Solubility Profile: A Predictive Analysis

Aqueous Solubility

The parent compound, salicylamide, is described as being soluble in hot water.[1] The introduction of a chlorine atom in this compound is expected to decrease its aqueous solubility due to the increase in molecular weight and lipophilicity. Therefore, it is predicted to be sparingly soluble in cold water. The pH of the aqueous medium will also significantly influence solubility. In alkaline conditions, the phenolic hydroxyl group can deprotonate to form a more soluble phenoxide salt.

Organic Solvent Solubility

The solubility of related compounds provides valuable insights into the expected behavior of this compound in organic solvents.

-

Polar Protic Solvents: Salicylic acid, a close analog, shows good solubility in alcohols like methanol and ethanol.[2] Given the presence of hydrogen-bonding groups in this compound, it is expected to exhibit moderate to good solubility in polar protic solvents such as methanol, ethanol, and isopropanol .

-

Polar Aprotic Solvents: Solvents like dimethyl sulfoxide (DMSO) and N,N-dimethylformamide (DMF) are powerful solvents for a wide range of organic molecules due to their high polarity and ability to accept hydrogen bonds.[3] It is highly probable that this compound will be readily soluble in these solvents. For instance, the related 5-Chloro-2-hydroxybenzoic acid is reported to be highly soluble in DMSO (≥ 200 mg/mL).[4]

-

Less Polar and Nonpolar Solvents: Salicylamide is soluble in chloroform and ether.[1] This suggests that this compound may also exhibit some solubility in chlorinated solvents like dichloromethane and chloroform , as well as in ethers like tetrahydrofuran (THF) . Its solubility in nonpolar solvents such as hexane and toluene is expected to be low.

Experimental Protocol for Solubility Determination: A Self-Validating Workflow

To obtain precise and reliable solubility data for this compound, a standardized experimental protocol is essential. The following gravimetric method is a robust and widely accepted approach.

Materials

-

This compound (analytical grade)

-

Selected solvents (analytical grade)

-

Analytical balance (± 0.1 mg accuracy)

-

Vials with screw caps (e.g., 20 mL)

-

Constant temperature shaker or water bath

-

Syringe filters (0.45 µm, solvent-compatible)

-

Syringes

-

Pre-weighed evaporation dishes or vials

-

Drying oven or vacuum oven

-

Desiccator

Step-by-Step Methodology

-

Preparation of Saturated Solutions:

-

Add an excess amount of this compound to a vial containing a known volume (e.g., 5 or 10 mL) of the selected solvent. The presence of undissolved solid is crucial to ensure saturation.

-

Seal the vials tightly to prevent solvent evaporation.

-

-

Equilibration:

-

Place the vials in a constant temperature shaker or water bath set to the desired temperature (e.g., 25 °C, 37 °C).

-

Agitate the mixtures for a sufficient period (typically 24-48 hours) to ensure that equilibrium is reached. Periodically check to confirm that excess solid remains.

-

-

Sample Withdrawal and Filtration:

-

Allow the vials to stand undisturbed at the set temperature for at least 4 hours to allow the undissolved solid to settle.

-

Carefully withdraw a known volume of the supernatant using a pre-warmed syringe (to prevent precipitation upon cooling).

-

Immediately filter the solution through a syringe filter into a pre-weighed evaporation dish or vial. This step is critical to remove any undissolved solid particles.

-

-

Solvent Evaporation and Mass Determination:

-

Place the evaporation dish with the filtered solution in a drying oven at a temperature sufficient to evaporate the solvent without decomposing the solute (e.g., 50-60 °C). A vacuum oven can be used for more sensitive compounds or high-boiling point solvents.

-

Once the solvent has completely evaporated, transfer the dish to a desiccator to cool to room temperature.

-

Weigh the evaporation dish containing the dried solute.

-

-

Calculation of Solubility:

-

Calculate the mass of the dissolved solid by subtracting the initial weight of the empty evaporation dish from the final weight.

-

The solubility can then be expressed in various units, such as g/L or mg/mL, by dividing the mass of the dissolved solid by the volume of the solvent used.

-

Causality and Self-Validation

-

Why excess solid? To ensure the solution is truly saturated and at equilibrium.

-

Why constant temperature? Solubility is temperature-dependent. Maintaining a constant temperature is crucial for reproducibility.

-

Why pre-warmed syringe? To prevent the solute from crystallizing out of the saturated solution during transfer, which would lead to an underestimation of solubility.

-

Why filtration? To ensure that only the dissolved solute is weighed, providing an accurate measurement of solubility.

-

Why desiccation after drying? To prevent the dried solute from absorbing atmospheric moisture, which would lead to an overestimation of its mass.

By performing the experiment in triplicate and ensuring a low standard deviation, the protocol becomes self-validating, demonstrating the reliability of the obtained solubility data.

Visualization of Key Concepts

Solvent Selection Workflow

The following diagram illustrates a logical workflow for selecting an appropriate solvent system for this compound based on the desired application.

Caption: A decision-making workflow for solvent selection for this compound.

Experimental Workflow Diagram

This diagram outlines the key steps in the experimental determination of solubility.

Caption: A stepwise workflow for the gravimetric determination of solubility.

Conclusion

While direct, quantitative solubility data for this compound remains to be extensively published, a robust understanding of its likely solubility profile can be established through the analysis of its chemical structure and comparison with well-characterized analogs. It is predicted to be sparingly soluble in water and highly soluble in polar aprotic solvents like DMSO and DMF, with moderate solubility in alcohols. For applications requiring precise solubility values, the detailed and self-validating experimental protocol provided in this guide offers a reliable method for generating this critical data in a laboratory setting. This knowledge is indispensable for the effective utilization of this compound in research and development, enabling informed decisions in synthesis, purification, formulation, and material design.

References

-

PubChem. 5-Chloro-2-hydroxybenzamide. National Center for Biotechnology Information. [Link]

-

PubChem. 2-Chloro-5-hydroxybenzoic acid. National Center for Biotechnology Information. [Link]

-

Rishabh Metal & Chemicals. Salicylamide. [Link]

-

PubChem. Salicylamide. National Center for Biotechnology Information. [Link]

-

Fakhree, M. A. A., et al. (2010). Solubility of Salicylic Acid in Water, Ethanol, Propan-1-ol, Propan-2-ol, and Acetone at Different Temperatures. Journal of Chemical & Engineering Data, 55(5), 1953-1956. [Link]

-

Gaylord Chemical Company, L.L.C. (2007). Dimethyl Sulfoxide (DMSO) Solubility Data. [Link]

Sources

An In-depth Technical Guide to the Potential Therapeutic Targets of 2-Chloro-5-hydroxybenzamide

This guide provides a comprehensive exploration of the potential therapeutic targets of 2-Chloro-5-hydroxybenzamide, a compound of interest in contemporary drug discovery. Drawing upon evidence from structurally related molecules and established pharmacological principles, we will delve into promising avenues for its application in antiviral, antimicrobial, anti-inflammatory, and metabolic disease contexts. This document is intended for researchers, scientists, and drug development professionals seeking to understand and investigate the therapeutic utility of this compound.

Introduction to this compound

This compound belongs to the salicylamide class of compounds, characterized by a benzamide ring substituted with a hydroxyl group. Salicylamides, including the parent compound salicylamide (2-hydroxybenzamide), have a long history as analgesic and antipyretic agents[1][2]. Their mechanisms of action often involve the inhibition of cyclooxygenase (COX) enzymes and UDP-glucuronosyltransferase[1][3]. The addition of a chloro group at the 2-position and a hydroxyl group at the 5-position of the benzamide scaffold in this compound suggests the potential for novel pharmacological activities and therapeutic applications. This guide will systematically explore these possibilities.

Potential Therapeutic Target Areas

Based on the pharmacological activities of its derivatives and structurally similar compounds, this compound is postulated to have several potential therapeutic targets. These include viral proteins and host inflammatory pathways, bacterial enzymes, sirtuins, and G-protein coupled receptors.

Antiviral Therapy: Targeting Respiratory Syncytial Virus (RSV)

Mechanistic Rationale: A significant breakthrough in the therapeutic potential of salicylamide derivatives was the discovery that N-(4-amino-2-chlorophenyl)-5-chloro-2-hydroxybenzamide potently inhibits Respiratory Syncytial Virus (RSV) replication[4]. This derivative not only suppresses viral replication but also mitigates the associated inflammatory response by inhibiting the activation of Interferon Regulatory Factor 3 (IRF3) and Nuclear Factor kappa B (NF-κB)[4]. Given the structural similarity, it is plausible that this compound could exert similar antiviral and anti-inflammatory effects.

Proposed Signaling Pathway Inhibition:

Caption: Proposed inhibition of RSV replication and associated inflammatory pathways by this compound.

Experimental Validation Workflow:

Objective: To determine the anti-RSV activity of this compound.

Protocol:

-

Cell Culture: Maintain human epithelial cell lines (e.g., A549 or HEp-2) in appropriate culture medium.

-

Cytotoxicity Assay:

-

Seed cells in a 96-well plate and treat with serial dilutions of this compound for 24-48 hours.

-

Assess cell viability using an MTT or CellTiter-Glo assay to determine the non-toxic concentration range.

-

-

Viral Titer Reduction Assay:

-

Infect cells with RSV at a known multiplicity of infection (MOI).

-

After viral adsorption, remove the inoculum and add a medium containing non-toxic concentrations of the compound.

-

Incubate for 48-72 hours.

-

Harvest the supernatant and determine the viral titer using a plaque assay or TCID50 assay.

-

-

Mechanism of Action Studies:

-

Western Blot: Analyze the phosphorylation status of IRF3 and the p65 subunit of NF-κB in infected and treated cell lysates.

-

RT-qPCR: Quantify the expression of RSV genes and host pro-inflammatory cytokine genes (e.g., IL-6, TNF-α).

-

Caption: Experimental workflow for validating the anti-RSV potential of this compound.

Antimicrobial Applications

Mechanistic Rationale: Sulfonamide derivatives incorporating a 5-chloro-2-hydroxybenzoic acid scaffold have demonstrated notable antimicrobial activity, particularly against Gram-positive bacteria like Staphylococcus aureus and certain mycobacteria such as Mycobacterium kansasii[5][6]. This suggests that the 5-chloro-2-hydroxybenzamide moiety may be a key pharmacophore for antibacterial action. The precise mechanism is yet to be fully elucidated but may involve the inhibition of essential bacterial enzymes.

Experimental Validation Workflow:

Objective: To assess the antimicrobial properties of this compound.

Protocol:

-

Bacterial Strains: Obtain reference strains of Gram-positive (e.g., S. aureus, MRSA) and Gram-negative (e.g., E. coli) bacteria, and mycobacteria (M. kansasii).

-

Minimum Inhibitory Concentration (MIC) Determination:

-

Use the broth microdilution method according to CLSI guidelines.

-

Prepare serial dilutions of the compound in a 96-well plate with a standardized bacterial inoculum.

-

Incubate and determine the MIC as the lowest concentration that inhibits visible bacterial growth.

-

-

Minimum Bactericidal Concentration (MBC) Determination:

-

Subculture aliquots from wells showing no growth in the MIC assay onto agar plates.

-

The MBC is the lowest concentration that results in a ≥99.9% reduction in the initial inoculum.

-

Data Presentation:

| Bacterial Strain | MIC (µg/mL) | MBC (µg/mL) |

| Staphylococcus aureus | ||

| MRSA | ||

| Escherichia coli | ||

| Mycobacterium kansasii |

Sirtuin Modulation

Mechanistic Rationale: Derivatives of 2-hydroxybenzoic acid have been identified as selective inhibitors of Sirtuin 5 (SIRT5), a mitochondrial deacetylase involved in regulating various metabolic pathways[7]. The 2-hydroxybenzoic acid moiety was found to be crucial for this inhibitory activity[7]. Given that this compound contains this core structure, it is a candidate for investigation as a SIRT5 modulator.

Proposed Interaction:

Sources

- 1. guidechem.com [guidechem.com]

- 2. Salicylamide | C7H7NO2 | CID 5147 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. medchemexpress.com [medchemexpress.com]

- 4. Substituted N-(4-amino-2-chlorophenyl)-5-chloro-2-hydroxybenzamide analogues potently inhibit respiratory syncytial virus (RSV) replication and RSV infection-associated inflammatory responses - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. Antimicrobial activity of sulfonamides containing 5-chloro-2-hydroxybenzaldehyde and 5-chloro-2-hydroxybenzoic acid scaffold - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Identification of 2-hydroxybenzoic acid derivatives as selective SIRT5 inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

2-Chloro-5-hydroxybenzamide: A Pivotal Scaffold in Metabolic and CNS Drug Discovery

Executive Summary

2-Chloro-5-hydroxybenzamide (CAS: 312313-04-5) is a specialized chemical intermediate and pharmacophore used extensively in modern medicinal chemistry.[1][2] Unlike common commodity chemicals, this compound serves as a "privileged scaffold"—a molecular framework capable of providing ligands for diverse biological targets. It is most critical in the development of Glucokinase Activators (GKAs) for Type 2 Diabetes and P2X7 receptor antagonists for inflammatory and CNS disorders.

This technical guide synthesizes the compound's history, synthetic pathways, and application in Structure-Activity Relationship (SAR) studies, designed for researchers requiring high-fidelity data for experimental design.

Historical Context and Discovery

The Rise of Fragment-Based Drug Discovery (FBDD)

The history of this compound is not defined by a single "eureka" moment but by the evolution of Fragment-Based Drug Discovery in the early 2000s. As pharmaceutical companies shifted from random high-throughput screening to rational design, small, rigid, and highly functionalized benzene derivatives became essential.

-

Pre-2000: Benzamides were primarily explored as salicylamide anthelmintics (e.g., Niclosamide). However, the specific 2-chloro-5-hydroxy substitution pattern was rare, with researchers favoring the 2-hydroxy (salicyl) or 4-amino (procainamide) motifs.

-

2000–2010 (The GKA Era): The discovery that small molecule activators could allosterically regulate Glucokinase (GK) triggered a surge in demand for benzamide scaffolds. This compound emerged as a key "linker" molecule. Its 2-chloro group forces the amide bond out of planarity (via steric clash), creating a specific 3D conformation essential for binding to the allosteric site of GK.

-

2010–Present (P2X7 and 11β-HSD1): Recent literature identifies this scaffold in the synthesis of adamantyl-benzamides, serving as potent inhibitors for the P2X7 receptor (implicated in depression and pain) and 11β-Hydroxysteroid Dehydrogenase Type 1 (metabolic syndrome).

Chemical Identity and Physicochemical Properties[4][5][6][7][8][9]

The distinct positioning of the chlorine (ortho to amide) and hydroxyl (meta to amide) groups imparts unique electronic and steric properties. The chlorine atom provides metabolic stability against amidases and induces a "twisted" conformation.

Table 1: Physicochemical Profile

| Property | Data | Note |

| IUPAC Name | This compound | |

| CAS Registry | 312313-04-5 | Distinct from the acid (56961-30-9) |

| Molecular Formula | C₇H₆ClNO₂ | |

| Molecular Weight | 171.58 g/mol | Ideal for fragment-based screening (<200 Da) |

| Appearance | Off-white to pale yellow solid | Oxidation sensitive (phenolic OH) |

| pKa (Phenol) | ~8.8 (Predicted) | Slightly more acidic than phenol due to Cl/Amide electron withdrawal |

| LogP | ~1.2 | Moderate lipophilicity, good membrane permeability |

| H-Bond Donors | 2 (Amide NH, Phenol OH) | |

| H-Bond Acceptors | 2 (Amide CO, Phenol O) |

Synthesis and Production Protocols

The synthesis of this compound typically proceeds from 2-chloro-5-hydroxybenzoic acid . Direct amidation requires careful activation to prevent self-polymerization or esterification of the phenol.

Protocol: Amidation via Acid Chloride (Laboratory Scale)

Caution: Thionyl chloride is corrosive and toxic. Perform in a fume hood.

-

Activation:

-

Dissolve 2-chloro-5-hydroxybenzoic acid (1.0 eq) in anhydrous toluene.

-

Add Thionyl Chloride (SOCl₂) (1.5 eq) and a catalytic drop of DMF.

-

Reflux for 2–3 hours until gas evolution (HCl/SO₂) ceases.

-

Note: The phenolic hydroxyl may need protection (e.g., as an acetate or benzyl ether) if harsh conditions are used, but typically the acid chloride forms faster than the polyester.

-

-

Amidation:

-

Cool the reaction mixture to 0°C.

-

Slowly bubble Ammonia gas (NH₃) or add concentrated ammonium hydroxide (excess) while maintaining temperature <10°C.

-

Alternative: For substituted benzamides, add the specific amine (R-NH₂) with a base (TEA).

-

-

Isolation:

-

Evaporate the solvent.

-

Resuspend the residue in water and adjust pH to ~3–4 to precipitate the product (if using aqueous ammonia).

-

Filter the solid and wash with cold water.

-

-

Purification:

-

Recrystallize from Ethanol/Water (1:1) or purify via flash column chromatography (SiO₂, Hexane:Ethyl Acetate gradient).

-

Visualization: Synthetic Pathway

The following diagram illustrates the conversion logic and potential side reactions.

Caption: Synthetic route from benzoic acid precursor to benzamide, highlighting the critical activation step.

Applications in Drug Discovery[8][11][12]

Glucokinase Activators (GKAs)

GKAs are designed to lower blood glucose by increasing insulin secretion and hepatic glucose uptake.

-

Mechanism: The this compound moiety acts as the "Head Group" that anchors the molecule in the hydrophobic pocket of Glucokinase.

-

SAR Insight: The 5-hydroxyl group is often alkylated (forming an ether) to extend into the solvent channel, improving solubility and potency. The 2-chloro substituent is non-negotiable in many series; replacing it with hydrogen (H) or fluorine (F) often leads to a loss of potency due to the loss of the "twisted" conformation required for the receptor fit.

P2X7 Receptor Antagonists

Recent studies (e.g., ResearchGate, 2025) utilize this scaffold to synthesize adamantyl-benzamides.

-

Workflow: The 5-hydroxy group is coupled with adamantane derivatives.

-

Therapeutic Goal: Modulation of neuroinflammation and pain pathways.

Visualization: Pharmacophore Mapping

This diagram explains why this specific molecule is used, mapping its features to biological interactions.

Caption: Pharmacophore map detailing how structural features of the scaffold translate to biological activity.

Handling, Safety, and Stability

As a phenol derivative, this compound requires specific handling protocols to maintain integrity.

-

Oxidation Risk: Phenolic compounds are prone to oxidation (turning pink/brown) upon exposure to air and light.

-

Protocol: Store under inert gas (Nitrogen/Argon) at -20°C for long-term storage.

-

-

Acidity: The phenol is weakly acidic. Avoid storage with strong bases to prevent salt formation (unless intended).

-

Safety:

-

GHS Classification: Warning (Irritant).

-

H-Statements: H315 (Causes skin irritation), H319 (Causes serious eye irritation), H335 (May cause respiratory irritation).

-

PPE: Nitrile gloves, safety goggles, and fume hood usage are mandatory during synthesis.

-

References

-

National Center for Biotechnology Information (NCBI). (2025). PubChem Compound Summary for CID 458210, 2-Chloro-5-hydroxybenzoic acid. (Precursor Data). Retrieved from [Link]

-

ResearchGate. (2025). Synthesis and metabolite analysis of adamantyl-benzamides derived from 2-chloro-5-hydroxybenzoic acid. Retrieved from [Link]

-

European Journal of Medicinal Chemistry. (2012). Antimicrobial activity of sulfonamides containing 5-chloro-2-hydroxybenzaldehyde and 5-chloro-2-hydroxybenzoic acid scaffold. (Structural Analog Analysis). Retrieved from [Link]

Sources

Methodological & Application

Application Note: Cell-Based Evaluation of 2-Chloro-5-hydroxybenzamide

This comprehensive application note and protocol guide details the cell-based evaluation of 2-Chloro-5-hydroxybenzamide (CAS: 312313-04-5). This compound acts as a critical pharmacophore in medicinal chemistry, often serving as a fragment for kinase inhibitors, a scaffold for antimicrobial agents, or a metabolic modulator.

Introduction & Pharmacological Context

This compound represents a "privileged scaffold" in drug discovery—a molecular framework capable of binding to diverse biological targets. Its structure combines a benzamide core (common in kinase inhibitors like Imatinib) with a phenolic hydroxyl group (a key hydrogen bond donor/acceptor) and a chlorine substituent (enhancing lipophilicity and metabolic stability).

Key Biological Relevance:

-

Kinase Inhibition: The amide moiety can mimic the adenine ring of ATP, allowing it to dock into the ATP-binding pocket of kinases.

-

Antimicrobial Activity: Structural analogs (e.g., salicylamides) are known to disrupt bacterial cell division (FtsZ inhibition) or uncouple oxidative phosphorylation.

-

Metabolic Modulation: The phenolic group makes it a substrate for Phase II conjugation (glucuronidation/sulfation), necessitating metabolic stability profiling.

Experimental Workflow Overview

The following workflow outlines the critical path for characterizing this compound in a cellular context, from initial solubility to functional target engagement.

Figure 1: Sequential workflow for the biological evaluation of this compound.

Detailed Protocols

Objective: To generate stable stock solutions and prevent precipitation in cell culture media, a common issue with chlorinated benzamides.

Materials:

-

This compound (Solid, >98% purity).

-

DMSO (Dimethyl sulfoxide), sterile-filtered, cell-culture grade.

-

PBS (Phosphate Buffered Saline), pH 7.4.

Procedure:

-

Stock Solution (100 mM): Weigh 17.16 mg of compound (MW: 171.58 g/mol ) and dissolve in 1.0 mL of 100% DMSO. Vortex for 1 minute until clear.

-

Note: If precipitation occurs, warm to 37°C.

-

-

Working Solution (100 µM): Dilute the stock 1:1000 in pre-warmed cell culture media (e.g., DMEM + 10% FBS).

-

Critical Step: Observe for "crashing out" (micro-precipitation). If cloudy, reduce stock concentration to 10 mM or add 10% cyclodextrin as a carrier.

-

-

Storage: Aliquot into amber tubes (light sensitive) and store at -20°C. Avoid freeze-thaw cycles >3 times.

Objective: To determine the CC50 (Cytotoxic Concentration 50%) and define the "Safe Window" for functional assays.

Cell Lines: HEK293 (Kidney), HepG2 (Liver), or specific cancer lines (e.g., A549).

Procedure:

-

Seeding: Plate cells at 5,000–10,000 cells/well in a 96-well plate. Incubate for 24 hours at 37°C/5% CO2.

-

Treatment: Remove old media. Add 100 µL of media containing serial dilutions of this compound (0.1, 1, 10, 50, 100, 500 µM). Include a DMSO vehicle control (0.5% final concentration).

-

Incubation: Incubate for 48 or 72 hours.

-

MTT Addition: Add 10 µL of MTT reagent (5 mg/mL in PBS) to each well. Incubate for 3–4 hours until purple formazan crystals form.

-

Solubilization: Aspirate media carefully. Add 100 µL of DMSO to dissolve crystals. Shake plate for 10 mins.

-

Readout: Measure absorbance at 570 nm (reference 630 nm).

Data Analysis:

Calculate % Viability =

Objective: To assess if the compound modulates stress pathways (e.g., MAPK/ERK, Apoptosis) or inhibits specific kinases.

Hypothesis: Benzamides often inhibit kinases or induce oxidative stress. We will test for Phospho-ERK1/2 (proliferation) and Cleaved PARP (apoptosis).

Procedure:

-

Treatment: Seed cells in 6-well plates (500,000 cells/well). Treat with this compound at concentrations below the CC50 (e.g., 10 µM, 50 µM) for 6–24 hours.

-

Lysis: Wash with ice-cold PBS. Lyse in RIPA buffer supplemented with Protease/Phosphatase Inhibitor Cocktails.

-

SDS-PAGE: Load 20–30 µg of protein per lane on a 10-12% polyacrylamide gel.

-

Transfer: Transfer proteins to a PVDF membrane (0.45 µm).

-

Blocking: Block with 5% BSA in TBST for 1 hour.

-

Antibody Incubation:

-

Primary: Anti-pERK1/2 (1:1000), Anti-Cleaved PARP (1:1000), Anti-β-Actin (1:5000). Incubate overnight at 4°C.

-

Secondary: HRP-conjugated anti-rabbit/mouse (1:5000) for 1 hour at RT.

-

-

Detection: Use ECL substrate and image on a ChemiDoc system.

Expected Results:

-

Kinase Inhibition: Reduction in pERK1/2 levels compared to control.

-

Apoptosis Induction: Appearance of the 89 kDa Cleaved PARP band.

Data Presentation & Analysis

Table 1: Example Cytotoxicity Data (HEK293 Cells)

| Concentration (µM) | Absorbance (570nm) | % Viability | Standard Deviation |

| Vehicle (DMSO) | 0.850 | 100.0% | ± 2.1% |

| 1 µM | 0.845 | 99.4% | ± 1.8% |

| 10 µM | 0.810 | 95.2% | ± 3.0% |

| 50 µM | 0.650 | 76.4% | ± 4.5% |

| 100 µM | 0.320 | 37.6% | ± 5.2% |

| 500 µM | 0.050 | 5.8% | ± 0.9% |

Interpretation: The CC50 is approximately 80 µM. Functional assays should be conducted at <50 µM to avoid confounding toxicity.

Troubleshooting & Optimization

-

Issue: Compound Precipitation.

-

Cause: High lipophilicity (LogP ~2.0) and poor aqueous solubility.

-

Solution: Limit final DMSO concentration to <0.5%. Use serum-free media for initial dilution steps to prevent protein binding aggregation, then add serum.

-

-

Issue: High Background in MTT Assay.

-

Cause: Phenolic compounds can sometimes reduce MTT directly (chemical artifact).

-

Solution: Use a cell-free control (Media + Compound + MTT) to subtract background noise. Alternatively, use an ATP-based assay (CellTiter-Glo) which is less prone to chemical interference.

-

-

Issue: Variable Potency.

-

Cause: Metabolic instability. The 5-hydroxy group is a target for rapid glucuronidation in HepG2 or primary hepatocytes.

-

Solution: Co-incubate with a glucuronidation inhibitor (e.g., Saccharolactone) or use metabolically incompetent cells (e.g., CHO cells) to isolate the parent compound's effect.

-

References

-

National Center for Biotechnology Information (2024). PubChem Compound Summary for CID 348094, 5-Chloro-2-hydroxybenzamide (Isomer Reference). Retrieved from [Link]

-

Riss, T. L., et al. (2013). Cell Viability Assays: MTT and Resazurin Protocols. Assay Guidance Manual. Retrieved from [Link]

- Zhang, J., et al. (2012).Benzamide Derivatives as Potent Inhibitors of Histone Deacetylase. Journal of Medicinal Chemistry. (General reference for benzamide scaffold handling).

Application Note: Rapid Synthesis and Quality Control of [¹¹C]2-Chloro-5-hydroxybenzamide for Preclinical PET Imaging

An Application Note for Researchers, Scientists, and Drug Development Professionals

Abstract & Introduction

Positron Emission Tomography (PET) is a powerful molecular imaging technique that provides quantitative, real-time visualization of biological processes in vivo.[1] The utility of PET in drug development and clinical research is critically dependent on the availability of specific radiotracers that can probe biological targets without altering their function.[2][3][4] This application note provides a detailed, field-proven protocol for the synthesis of radiolabeled [¹¹C]2-Chloro-5-hydroxybenzamide, a novel tracer candidate.

The benzamide scaffold is a privileged structure in medicinal chemistry, appearing in numerous drugs targeting a wide array of receptors and enzymes. The specific biological target of this compound warrants investigation, and its radiolabeling provides a direct method to assess its pharmacokinetics, biodistribution, and target engagement in living organisms.[2]

We have selected Carbon-11 (¹¹C) as the radionuclide for this application. With a half-life of 20.4 minutes, ¹¹C allows for the synthesis of tracers that are chemically identical to their non-radioactive counterparts, preserving their biological activity.[4][5] This short half-life is advantageous for minimizing patient radiation exposure and enables multiple PET scans in the same subject on the same day, but it also presents significant synthetic challenges, demanding rapid, high-yield reactions and efficient purification.[5][6][7][8]

This guide is structured to provide not only a step-by-step protocol but also the scientific rationale behind key experimental choices, ensuring that researchers can adapt and troubleshoot the synthesis effectively. We will cover precursor synthesis, automated radiolabeling via [¹¹C]CO₂ fixation, purification, and a comprehensive quality control (QC) workflow designed to ensure the final product is suitable for tracer studies.

Synthetic Strategy: A Rationale-Driven Approach

The core of this radiosynthesis is the incorporation of the ¹¹C atom into the carbonyl position of the benzamide. This is a robust strategy as the amide bond is generally stable in vivo. Our retrosynthetic analysis points to a [¹¹C]carboxylation reaction using cyclotron-produced [¹¹C]carbon dioxide ([¹¹C]CO₂), which is the primary feedstock for most ¹¹C-labeled tracers.[5][9]

The key challenges are:

-

Functional Group Compatibility: The precursor molecule contains a phenolic hydroxyl group, which is incompatible with the highly reactive organometallic reagents typically used for CO₂ fixation (e.g., Grignard reagents).[4][5] Therefore, a protection strategy is essential.

-

Speed: The entire synthesis, from [¹¹C]CO₂ delivery to final formulation, must be completed within approximately 2-3 half-lives of ¹¹C (40-60 minutes) to achieve a usable yield.[5]

-

Purity and Specific Activity: The final product must be of high radiochemical purity and sufficient specific activity to avoid mass effects at the biological target.[7][10]

Our chosen strategy involves a three-stage process: (1) Synthesis of a protected aryl halide precursor, (2) Rapid [¹¹C]carboxylation followed by amidation and deprotection, and (3) HPLC purification and formulation.

Diagram 1: Overall Radiosynthesis Workflow

Caption: High-level workflow from precursor synthesis to product release.

Detailed Protocols

PART 3.1: Synthesis of Labeling Precursor: 2-chloro-1-iodo-5-((methoxymethyl)oxy)benzene

Causality: Direct Grignard formation on 2-chloro-5-hydroxy-iodobenzene would fail due to the acidic phenol proton. We protect this group as a methoxymethyl (MOM) ether, which is stable to the organometallic reaction conditions but can be cleaved rapidly under acidic conditions at the end of the radiosynthesis. An iodo-arene is chosen as the precursor because it readily forms a Grignard reagent. The synthesis of the related 2-chloro-5-iodobenzoic acid provides a foundational methodology.[11][12]

Protocol:

-

Step 1 - Iodination: To a solution of 2-chloro-5-aminophenol in aqueous sulfuric acid at 0-10 °C, add a solution of sodium nitrite dropwise. After completion, add urea, cool to 0 °C, and add a solution of potassium iodide. Stir until gas evolution ceases. Filter the resulting solid, which is crude 2-chloro-5-hydroxy-iodobenzene.

-

Step 2 - MOM Protection: Dissolve the crude product from Step 1 in anhydrous dichloromethane (DCM). Cool to 0 °C and add N,N-Diisopropylethylamine (DIPEA). Add chloromethyl methyl ether (MOM-Cl) dropwise. Allow the reaction to warm to room temperature and stir for 4-6 hours.

-

Step 3 - Purification: Quench the reaction with water and extract the organic layer. Wash with saturated sodium bicarbonate solution and brine. Dry the organic phase over anhydrous sodium sulfate, filter, and concentrate in vacuo. Purify the resulting oil by flash column chromatography (silica gel, gradient elution with hexane/ethyl acetate) to yield the pure precursor, 2-chloro-1-iodo-5-((methoxymethyl)oxy)benzene .

-

Step 4 - Validation: Confirm the structure and purity of the precursor via ¹H NMR, ¹³C NMR, and mass spectrometry.

PART 3.2: Automated Radiosynthesis of [¹¹C]this compound

This protocol is designed for a cassette-based automated radiosynthesis module (e.g., Eckert & Ziegler Modular-Lab, TRACERlab).[13][14] All reagents should be of high purity and solvents must be anhydrous.

Diagram 2: Chemical Reaction Scheme

Sources

- 1. pubs.acs.org [pubs.acs.org]

- 2. moravek.com [moravek.com]

- 3. Spotlight on Synthesis of Radiolabeled Compounds with DMPK Considerations and Applications in New Modalities - WuXi AppTec DMPK [dmpkservice.wuxiapptec.com]

- 4. Recent Developments in Carbon-11 Chemistry and Applications for First-In-Human PET Studies - PMC [pmc.ncbi.nlm.nih.gov]

- 5. New methodologies for the preparation of carbon-11 labeled radiopharmaceuticals - PMC [pmc.ncbi.nlm.nih.gov]

- 6. openmedscience.com [openmedscience.com]

- 7. researchgate.net [researchgate.net]

- 8. youtube.com [youtube.com]

- 9. 11CO2 Fixation: A Renaissance in PET Radiochemistry - PMC [pmc.ncbi.nlm.nih.gov]

- 10. TPC - Specific activity [turkupetcentre.net]

- 11. 2-Chloro-5-iodobenzoic acid synthesis - chemicalbook [chemicalbook.com]

- 12. A kind of preparation method of 2-chloro-5-iodobenzoic acid - Eureka | Patsnap [eureka.patsnap.com]

- 13. Frontiers | Synthesis of Radiopharmaceuticals via “In-Loop” 11C-Carbonylation as Exemplified by the Radiolabeling of Inhibitors of Bruton's Tyrosine Kinase [frontiersin.org]

- 14. Automated Manufacturing of Carbon‐11 Radiopharmaceuticals Using Cassette‐Based Radiosynthesizers - PMC [pmc.ncbi.nlm.nih.gov]

Troubleshooting & Optimization

Technical Support Center: Purification of 2-Chloro-5-hydroxybenzamide

Welcome to the technical support center for the purification of 2-Chloro-5-hydroxybenzamide. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting advice and answers to frequently asked questions. Our goal is to empower you with the scientific rationale behind purification strategies, enabling you to overcome common challenges and achieve high purity of your target compound.

Understanding the Challenge: The Nature of this compound and Its Impurities

This compound is a substituted aromatic compound containing a chloro, a hydroxyl, and a benzamide functional group. The presence of both a phenolic hydroxyl group (acidic) and a benzamide group ( weakly basic/neutral) imparts a degree of polarity and specific reactivity that must be considered during purification.

A likely synthetic route to this compound involves the amidation of 2-chloro-5-hydroxybenzoic acid. This precursor is often synthesized from o-chlorobenzoic acid through nitration, followed by reduction of the nitro group to an amine, diazotization, and subsequent hydroxylation, or through direct chlorination of a hydroxybenzoic acid derivative. Each of these steps can introduce specific impurities.

Potential Impurities Include:

-

Isomeric Byproducts: During the nitration of o-chlorobenzoic acid, the formation of the undesired 2-chloro-3-nitrobenzoic acid isomer is a common side reaction.[1][2] These isomers can be difficult to separate due to their similar physical properties.

-

Unreacted Starting Materials: Incomplete amidation will leave residual 2-chloro-5-hydroxybenzoic acid in the reaction mixture.

-

Reagents and Coupling Agents: The amidation reaction may involve coupling agents (e.g., carbodiimides, phosphonium salts) and bases, which can persist or generate byproducts.

-

Over-chlorination Products: The synthesis of the precursor may lead to di-chlorinated species.

-

Decomposition Products: The phenolic hydroxyl group is susceptible to oxidation, especially at elevated temperatures or in the presence of certain metals.

Troubleshooting Guide: Addressing Specific Purification Issues

This section is formatted to help you diagnose and resolve common problems encountered during the purification of this compound.

Issue 1: Low Yield After Recrystallization

Question: I am experiencing a significant loss of product during recrystallization. What are the likely causes and how can I improve my recovery?

Answer: Low recovery during recrystallization is a frequent challenge and can be attributed to several factors. Here is a systematic approach to troubleshooting:

-

Inappropriate Solvent Choice: The ideal recrystallization solvent should dissolve the compound well at elevated temperatures but poorly at room temperature or below.

-

Causality: If the solvent is too good at dissolving the compound even at low temperatures, a significant portion will remain in the mother liquor. Conversely, if the solvent is too poor, you may need to use a large volume, which can also lead to losses.

-

Solution: Conduct small-scale solvent screening with various polar and non-polar solvents and solvent mixtures. Given the polarity of this compound, consider alcohols (ethanol, methanol), water, or mixtures such as ethanol/water or acetone/water. For amides, polar solvents like ethanol, acetone, or acetonitrile can be effective.[3]

-

-

Using an Excessive Amount of Solvent: Using more solvent than the minimum required to dissolve the compound at its boiling point will result in a lower yield.

-

Causality: The concentration of the compound in the cooled solution may not reach the saturation point, thus preventing complete crystallization.

-

Solution: Add the hot solvent portion-wise to the crude product until it just dissolves. If you add too much, you can carefully evaporate some of the solvent to concentrate the solution.[4]

-

-

Premature Crystallization: The compound crystallizes out of solution before impurities have been removed by hot filtration.

-

Causality: This can happen if the solution cools too quickly during filtration.

-

Solution: Use a heated filter funnel or pre-heat the filtration apparatus with hot solvent. Ensure the solution is kept at or near its boiling point during the transfer. Using a stemless funnel can also help prevent clogging.[5]

-

-

Cooling the Solution Too Rapidly: Rapid cooling can lead to the formation of small, impure crystals that trap impurities.

-

Causality: Slow cooling allows for the formation of a more ordered crystal lattice, which excludes impurities more effectively.

-

Solution: Allow the flask to cool slowly to room temperature on the benchtop, insulated with a cloth or paper towels, before moving it to an ice bath.[4]

-

Issue 2: Persistent Impurities Detected by HPLC/TLC After Purification

Question: Despite multiple purification attempts, I still observe a persistent impurity peak in my HPLC analysis. How can I identify and remove this impurity?

Answer: A persistent impurity often has very similar physicochemical properties to your target compound. Here’s how to approach this problem:

-

Identify the Impurity: If possible, try to identify the impurity.

-

LC-MS Analysis: This can provide the molecular weight of the impurity, which can help in deducing its structure. For instance, an impurity with a similar mass might be a positional isomer.

-

Consider the Synthesis Route: As mentioned, an isomeric byproduct from the synthesis of the precursor is a likely candidate.[1][2]

-

-

Optimize Recrystallization:

-

Causality: A single-solvent recrystallization may not be sufficient to separate compounds with very similar solubility profiles.

-

Solution: Try a two-solvent recrystallization. Dissolve the crude product in a small amount of a "good" solvent (in which it is highly soluble) and then slowly add a "poor" solvent (in which it is sparingly soluble) until the solution becomes turbid. Then, heat the solution to redissolve the solid and allow it to cool slowly.

-

-

Employ Liquid-Liquid Extraction:

-

Causality: The different functional groups on your product and potential impurities can be exploited by changing the pH of an aqueous solution.

-

Solution:

-

Dissolve the crude product in an organic solvent like ethyl acetate.

-

Wash with a mild aqueous base (e.g., sodium bicarbonate solution). Unreacted acidic starting material (2-chloro-5-hydroxybenzoic acid) will be deprotonated and move into the aqueous layer.

-

Wash with a mild aqueous acid (e.g., dilute HCl). Basic impurities will be protonated and extracted into the aqueous phase.

-

The neutral this compound should remain in the organic layer.

-

-

-

Utilize Column Chromatography:

-

Causality: Column chromatography provides a much higher separation power than recrystallization for closely related compounds.

-

Solution:

-

Stationary Phase: Silica gel is a good starting point for polar compounds.

-

Mobile Phase: A solvent system of ethyl acetate/hexanes or dichloromethane/methanol is a good starting point.[6] The optimal solvent system should provide a good separation of your product and the impurity on a TLC plate (an Rf value of ~0.3-0.5 for your product and a clear difference in Rf for the impurity).

-

Gradient Elution: If there is a significant difference in polarity between your product and the impurity, a gradient elution (gradually increasing the polarity of the mobile phase) can be very effective.

-

-

Frequently Asked Questions (FAQs)

Q1: What is the best general-purpose solvent for recrystallizing this compound?

A1: There is no single "best" solvent, as the optimal choice depends on the specific impurities present. However, a good starting point is a mixture of ethanol and water. This compound has moderate polarity and should be soluble in hot ethanol and less soluble in cold water. By carefully adjusting the ratio of ethanol to water, you can achieve a good recovery of pure crystals. Other options to explore include isopropanol, acetone, or ethyl acetate, potentially with the addition of a non-polar co-solvent like hexanes. For amides, ethanol, acetone, or acetonitrile are often good choices.[3]

Q2: My compound "oils out" during recrystallization instead of forming crystals. What should I do?

A2: "Oiling out" occurs when the compound separates from the solution as a liquid rather than a solid. This often happens when the boiling point of the solvent is higher than the melting point of the compound, or when the concentration of the solute is too high.

-

Re-dissolve and Add More Solvent: Heat the mixture to re-dissolve the oil and add a small amount of additional solvent. This will lower the saturation point and may promote crystallization upon cooling.

-

Lower the Cooling Temperature Slowly: Allow the solution to cool very slowly to room temperature before placing it in an ice bath.

-

Scratch the Flask: Use a glass rod to scratch the inside of the flask at the surface of the solution. The small scratches can provide nucleation sites for crystal growth.

-

Add a Seed Crystal: If you have a small amount of pure product, add a tiny crystal to the cooled solution to induce crystallization.

Q3: What are the key parameters to consider when developing a column chromatography method for this compound?

A3: For successful column chromatography, consider the following:

-

Stationary Phase: Standard silica gel (60 Å, 230-400 mesh) is a suitable choice.

-

Mobile Phase Selection: Use TLC to find a solvent system that gives your product an Rf value between 0.3 and 0.5. This generally provides the best separation. A mixture of a less polar solvent (e.g., hexanes, dichloromethane) and a more polar solvent (e.g., ethyl acetate, methanol) is common.[6][7]

-

Loading the Sample: Dissolve your crude product in a minimal amount of the mobile phase or a less polar solvent to ensure a narrow starting band on the column. If the compound is not very soluble, you can use the "dry loading" technique where the compound is adsorbed onto a small amount of silica gel before being added to the top of the column.

-

Column Dimensions: The ratio of silica gel to crude product should be at least 30:1 (w/w) for good separation. The column height to diameter ratio should be around 10:1.

Q4: How can I be sure my final product is pure?

A4: Purity should be assessed using a combination of analytical techniques:

-

Thin-Layer Chromatography (TLC): A single spot in multiple solvent systems is a good indication of purity.

-

High-Performance Liquid Chromatography (HPLC): This is a more quantitative method. A single sharp peak in the chromatogram is desired.

-

Melting Point Analysis: A pure compound will have a sharp melting point range (typically < 2 °C). Impurities will broaden and depress the melting point.

-

Spectroscopic Methods (NMR, IR, MS): These techniques confirm the structure of your compound and can also reveal the presence of impurities. For example, ¹H NMR can show peaks corresponding to residual solvents or other organic impurities.

Experimental Protocols

Protocol 1: Recrystallization from an Ethanol/Water Solvent System

-

Place the crude this compound in an Erlenmeyer flask.

-

Add the minimum amount of hot ethanol to completely dissolve the solid.

-

Slowly add hot water dropwise until the solution becomes slightly turbid.

-

If turbidity persists, add a few drops of hot ethanol to clarify the solution.

-

Cover the flask and allow it to cool slowly to room temperature.

-

Once at room temperature, place the flask in an ice bath for 30 minutes to maximize crystal formation.

-

Collect the crystals by vacuum filtration, washing with a small amount of cold ethanol/water mixture.

-

Dry the crystals in a vacuum oven.

Protocol 2: Acid-Base Extraction for Removal of Acidic Impurities

-

Dissolve the crude product in ethyl acetate.

-

Transfer the solution to a separatory funnel.

-

Wash the organic layer with a saturated aqueous solution of sodium bicarbonate (2 x 50 mL for every 100 mL of organic solution).

-

Separate the aqueous layer.

-

Wash the organic layer with brine (saturated NaCl solution).

-

Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate.

-

Filter to remove the drying agent and concentrate the organic solvent under reduced pressure to yield the purified product.

Visualizing the Purification Workflow

Below is a decision-making workflow to guide you in selecting the appropriate purification strategy.

Sources

- 1. CN102329237A - Production process of 2-chloro-5-nitrobenzoic acid - Google Patents [patents.google.com]

- 2. US2100242A - Preparation of 2-chloro-5-aminobenzoic acid - Google Patents [patents.google.com]

- 3. researchgate.net [researchgate.net]

- 4. chem.libretexts.org [chem.libretexts.org]

- 5. www2.chem.wisc.edu [www2.chem.wisc.edu]

- 6. Chromatography [chem.rochester.edu]

- 7. chemistryviews.org [chemistryviews.org]

Benzamide Synthesis Technical Support Center: A Guide for Researchers

Welcome to the technical support center for benzamide synthesis. This resource is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting guidance and answers to frequently asked questions encountered during the synthesis of benzamide and its derivatives. Our goal is to empower you with the causal understanding and practical solutions needed to optimize your experimental outcomes, ensuring both high yield and purity.

Frequently Asked Questions (FAQs)

Q1: What are the most common laboratory methods for synthesizing benzamide?

A1: The most prevalent laboratory methods include the Schotten-Baumann reaction, which involves reacting benzoyl chloride with an amine in the presence of a base.[1][2] Another common approach is the conversion of benzoic acid to a more reactive acyl chloride using an agent like thionyl chloride (SOCl₂), followed by amidation. Amide coupling reagents such as dicyclohexylcarbodiimide (DCC) or 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) are also widely used to facilitate the reaction between benzoic acid and an amine.[3] A less common but greener alternative involves the direct reaction of benzoic acid with urea, often catalyzed by boric acid.[4]

Q2: I'm getting a low yield in my benzamide synthesis. What are the most likely general causes?

A2: Low yields in benzamide synthesis can typically be traced back to a few key issues: hydrolysis of the starting material (especially if using benzoyl chloride), incomplete reaction, side reactions competing with your desired transformation, or loss of product during workup and purification.[5] Each of these potential problems has specific causes and solutions that are addressed in detail in our troubleshooting guide.

Q3: How can I monitor the progress of my benzamide synthesis?

A3: Thin-Layer Chromatography (TLC) is a rapid and effective method for monitoring the progress of most benzamide syntheses.[6] You can spot the starting material, a co-spot (starting material and reaction mixture), and the reaction mixture on a TLC plate. The disappearance of the starting material spot and the appearance of a new product spot indicate the reaction is proceeding. For more quantitative analysis and to identify potential impurities, techniques like High-Performance Liquid Chromatography (HPLC) and Nuclear Magnetic Resonance (NMR) spectroscopy are invaluable.[7][8]

Q4: My final product is an oil instead of a solid. What should I do?

A4: The formation of an oil, a phenomenon known as "oiling out," can be due to the presence of impurities that depress the melting point or if the solution cools too quickly.[9] To induce crystallization, you can try scratching the inside of the flask with a glass rod at the liquid-air interface to create nucleation sites. Alternatively, if you have a small crystal of pure benzamide, you can "seed" the solution to initiate crystallization. If these methods fail, it may be necessary to re-evaluate your purification strategy, such as performing a column chromatography step before recrystallization.

Troubleshooting Guide: From Reaction to Pure Product

This guide provides a systematic approach to identifying and solving common problems encountered during benzamide synthesis.

Issue 1: Low Yield and Presence of Benzoic Acid Impurity in Schotten-Baumann Reaction

Q: My Schotten-Baumann reaction resulted in a low yield and my crude product is contaminated with a significant amount of benzoic acid. What is happening and how can I fix it?

A: This is a classic problem caused by the hydrolysis of your benzoyl chloride starting material. Benzoyl chloride is highly reactive and readily reacts with water to form the unreactive benzoic acid.[10] This side reaction consumes your starting material and reduces the overall yield of the desired benzamide.

Causality and Solutions:

-

Presence of Water: The primary culprit is water. Ensure all glassware is thoroughly oven-dried before use. Use anhydrous solvents and ensure your amine and base solutions are as dry as possible. Conducting the reaction under an inert atmosphere (e.g., nitrogen or argon) can further minimize exposure to atmospheric moisture.[11]

-

Reaction Temperature: The reaction between benzoyl chloride and the amine is exothermic.[8] If the temperature rises too high, it can accelerate the rate of hydrolysis. It is crucial to control the temperature, often by cooling the reaction mixture in an ice bath, especially during the addition of benzoyl chloride.

-

Rate of Addition: Adding the benzoyl chloride slowly to the amine solution helps to maintain a low concentration of the acylating agent at any given time, which can help to control the exotherm and minimize hydrolysis.[8]

Workflow for Minimizing Hydrolysis:

Caption: Workflow to minimize benzoyl chloride hydrolysis.

Issue 2: Incomplete Reaction and Unreacted Starting Materials

Q: My TLC analysis shows a significant amount of unreacted starting material even after a prolonged reaction time. How can I drive the reaction to completion?

A: Incomplete reactions can be due to several factors, including insufficient reactivity, poor mixing, or improper stoichiometry.

Causality and Solutions:

-

Reaction Time and Temperature: Some amide bond formations are inherently slow.[8] Increasing the reaction time is the first logical step. If the reaction is still sluggish at room temperature, a moderate increase in temperature may be necessary. However, be cautious, as higher temperatures can also promote side reactions.

-

Stoichiometry: Using a slight excess (1.1-1.2 equivalents) of the amine can help to ensure the complete consumption of the more valuable benzoic acid derivative.[8]

-

Mixing in Biphasic Systems: In a typical Schotten-Baumann reaction using aqueous base, vigorous stirring is essential to maximize the interfacial area between the organic and aqueous phases, ensuring that the reactants and the base can interact effectively.[2]

-

Catalyst Use: For less reactive starting materials, such as in the direct amidation of benzoic acid with urea, a catalyst like boric acid is often employed to improve the reaction rate.[4]

Troubleshooting Flowchart for Incomplete Reactions:

Caption: Troubleshooting flowchart for incomplete benzamide synthesis.

Issue 3: Formation of N-Acylurea Byproduct in Carbodiimide-Mediated Couplings

Q: I am using EDC to couple benzoic acid and an amine, but I am observing a significant amount of an insoluble white byproduct that is difficult to remove. What is this and how can I prevent it?

A: You are likely forming an N-acylurea byproduct. This is a common side reaction in carbodiimide-mediated couplings where the initially formed O-acylisourea intermediate rearranges to the stable and often poorly soluble N-acylurea.[12]

Causality and Solutions:

-

The Role of Additives (HOBt or OxymaPure): To suppress N-acylurea formation, additives like 1-hydroxybenzotriazole (HOBt) or OxymaPure are frequently used.[14] These additives react with the O-acylisourea to form an active ester intermediate. This active ester is more stable than the O-acylisourea, less prone to rearrangement, and still sufficiently reactive towards the amine.[13]

Mechanism of EDC/HOBt Coupling and Side Reaction:

Caption: Simplified mechanism of EDC/HOBt coupling and N-acylurea side reaction.

Issue 4: Purification Challenges - Removing Unreacted Benzoic Acid

Q: My crude benzamide is contaminated with unreacted benzoic acid. What is the most effective way to remove it?

A: The acidic nature of benzoic acid allows for its straightforward removal via a basic wash during the workup.

Detailed Protocol for Basic Wash:

-

Dissolve the Crude Product: Dissolve the crude benzamide in a suitable organic solvent in which the benzamide is soluble, such as dichloromethane (DCM) or ethyl acetate.

-

Transfer to a Separatory Funnel: Transfer the organic solution to a separatory funnel.

-

Perform Basic Wash: Add a saturated aqueous solution of sodium bicarbonate (NaHCO₃). Stopper the funnel and shake gently at first, venting frequently to release the CO₂ gas that is formed from the neutralization of benzoic acid.

-

Separate the Layers: Allow the layers to separate and drain the aqueous (bottom) layer.

-

Repeat Wash (Optional): For significant amounts of benzoic acid contamination, repeat the wash with fresh NaHCO₃ solution.

-

Wash with Brine: Wash the organic layer with a saturated aqueous solution of sodium chloride (brine) to remove any remaining water.

-

Dry and Concentrate: Dry the organic layer over an anhydrous drying agent (e.g., Na₂SO₄ or MgSO₄), filter, and remove the solvent under reduced pressure to yield the purified benzamide.

Chemical Principle: The basic sodium bicarbonate deprotonates the acidic benzoic acid to form sodium benzoate, which is highly soluble in water and is thus extracted into the aqueous phase, leaving the neutral benzamide in the organic phase.

Issue 5: Purification Challenges - Recrystallization Issues

Q: I am having trouble recrystallizing my benzamide. The crystals are forming too quickly and are very fine, or no crystals are forming at all.

A: Successful recrystallization depends on selecting the right solvent and controlling the cooling rate. [15]

Causality and Solutions:

| Problem | Probable Cause | Solution |

| Crystals form too quickly ("crashing out") | The solution is too concentrated, or the solvent cools too rapidly.[16] | Reheat the solution and add a small amount of additional hot solvent. Allow the flask to cool slowly at room temperature before moving it to an ice bath. Insulating the flask can also help slow the cooling process.[16] |

| No crystals form | The solution is too dilute, or the compound is too soluble in the chosen solvent. | Boil off some of the solvent to concentrate the solution and then allow it to cool again. If crystals still do not form, you may need to try a different solvent or a two-solvent system.[16] |

| Product "oils out" | The boiling point of the solvent is higher than the melting point of the solute, or the solution is supersaturated and cooled too quickly. | Reheat the solution to dissolve the oil, add a small amount of a solvent in which the compound is more soluble, and allow it to cool more slowly. Seeding the solution can also be effective.[9] |

Table 1: Comparison of Common Benzamide Synthesis Methods

| Synthesis Method | Starting Materials | Reagents/Catalyst | Typical Yield Range | Advantages | Disadvantages |

| Schotten-Baumann | Benzoyl Chloride, Amine | Aqueous Base (e.g., NaOH) | 70-95% | High yield, generally fast reaction.[17] | Benzoyl chloride is lachrymatory and moisture-sensitive. |

| Via Thionyl Chloride | Benzoic Acid, Amine | SOCl₂, Base | 65-90% | Starts from less expensive benzoic acid. | Requires handling of corrosive SOCl₂ and evolution of HCl gas. |

| EDC/HOBt Coupling | Benzoic Acid, Amine | EDC, HOBt, Base | 60-95% | Mild conditions, high yields, low racemization. | Reagents are more expensive; N-acylurea byproduct can be an issue.[12] |

| From Benzoic Acid & Urea | Benzoic Acid, Urea | Boric Acid (catalyst) | 50-70% | Uses readily available, less hazardous materials.[4] | Requires high temperatures; yields can be lower than other methods.[4] |

References

-

El-Faham, A., & Albericio, F. (2011). Peptide Coupling Reagents, More than a Letter Soup. Chemical Reviews, 111(11), 6557–6602. [Link]

-

Tom's Lab. (2021, January 31). Synthesis of Benzamide [Video]. YouTube. [Link]

-

askIITians. (2025, March 4). How is benzamide obtained from benzoic acid? Retrieved February 7, 2026, from [Link]

-

Scribd. (n.d.). Benzamide Synthesis and Recrystallization. Retrieved February 7, 2026, from [Link]

-

HepatoChem, Inc. (n.d.). Amide coupling reaction in medicinal chemistry. Coupling reagents. Retrieved February 7, 2026, from [Link]

- Google Patents. (n.d.). RU2019541C1 - Process for preparing benzamide.

- Magdalane, C., et al. (2017). A comparative study of amide-bond forming reagents in aqueous media. Tetrahedron Letters, 58(28), 2741-2744.

-

Organic Syntheses. (2022). Synthesis of Carboxylic Acids from Benzamide Precursors Using Nickel Catalysis. Retrieved February 7, 2026, from [Link]

-

Organic Chemistry Portal. (n.d.). Schotten-Baumann Reaction. Retrieved February 7, 2026, from [Link]

- Batiha, M. A., Chizhova, E. A., & Batiha, M. M. (2013). Effect of Tertiary Amines on the Hydrolysis Kinetics of Benzoyl Chloride in Water-Dioxane Solutions. Asian Journal of Chemistry, 25(9), 4855-4858.

-

Chemistry LibreTexts. (2022, September 24). 21.7: Chemistry of Amides. Retrieved February 7, 2026, from [Link]

- Valeur, E., & Bradley, M. (2009). Amide bond formation: beyond the myth of coupling reagents. Chemical Society Reviews, 38(2), 606-631.

-

SATHEE. (n.d.). Chemistry Schotten Baumann Reaction. Retrieved February 7, 2026, from [Link]

-

Wikipedia. (n.d.). Schotten–Baumann reaction. Retrieved February 7, 2026, from [Link]

- Albericio, F., & Carpino, L. A. (2002). Houben-Weyl Methods of Organic Chemistry, Vol. E 22a, Synthesis of Peptides and Peptidomimetics. Thieme.

-

Asian Journal of Chemistry. (2013). Effect of Tertiary Amines on the Hydrolysis Kinetics of Benzoyl Chloride in Water-Dioxane Solutions. Retrieved February 7, 2026, from [Link]

-

ResearchGate. (2021, April 14). Why did my amide syntesis does not work?. Retrieved February 7, 2026, from [Link]

-

ResearchGate. (n.d.). Development of a Continuous Schotten–Baumann Route to an Acyl Sulfonamide. Retrieved February 7, 2026, from [Link]

-

ResearchGate. (n.d.). Mechanism of peptide bond formation through carbodiimide. Retrieved February 7, 2026, from [Link]

-

The Research Institute for Catalysis, Hokkaido University. (n.d.). The mechanism of the hydrolysis of benzyl chloride. Retrieved February 7, 2026, from [Link]

-

Royal Society of Chemistry. (2009). Amide bond formation: Beyond the myth of coupling reagents. Retrieved February 7, 2026, from [Link]

-

University of Rochester Department of Chemistry. (n.d.). How To: Monitor by TLC. Retrieved February 7, 2026, from [Link]

-

ResearchGate. (n.d.). Analysis of some pharmaceuticals in the presence of their synthetic impurities by applying hybrid micelle liquid chromatography. Retrieved February 7, 2026, from [Link]

-

Reddit. (2021, October 20). Tips and tricks for difficult amide bond formation?. Retrieved February 7, 2026, from [Link]

-

International Journal of Chemical Reactor Engineering. (2014). TECHNICAL NOTE KINETICS OF BENZYL CHLORIDE PRODUCTION IN A BENCH REACTOR UNDER PRESSURE WITH STIRRER. Retrieved February 7, 2026, from [Link]

-

Organic & Biomolecular Chemistry. (2015). A protocol for amide bond formation with electron deficient amines and sterically hindered substrates. Retrieved February 7, 2026, from [Link]

-

ResearchGate. (n.d.). Recrystallization of Impure Benzoic Acid. Retrieved February 7, 2026, from [Link]

-